

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine

literature review

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Compound of Interest

Compound Name:	2-(2-chloro-3,4-dimethoxyphenyl)ethanamine
Cat. No.:	B052799

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An In-depth Technical Guide to **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**

Abstract

This technical guide provides a comprehensive review of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**, a substituted phenethylamine derivative. While not as widely studied as its isomers, this compound holds significant interest for researchers in medicinal chemistry and pharmacology due to its structural similarity to both endogenous neurotransmitters and psychoactive substances. This document details its chemical identity, synthesis methodologies, and explores its complex pharmacological profile, with a focus on its interactions with dopaminergic and serotonergic systems. By synthesizing available data and drawing logical inferences from structurally related compounds, this guide serves as an authoritative resource for professionals engaged in drug discovery and neurological research.

Introduction: Situating a Niche Compound in a Broad Class

Substituted phenethylamines represent a vast and diverse class of organic compounds, encompassing endogenous hormones, prescription medications, and potent psychoactive agents^[1]. At its core, the phenethylamine structure, a phenyl ring connected to an amino group by a two-carbon chain, serves as a foundational scaffold for many neuroactive molecules, including the catecholamine neurotransmitter dopamine^{[1][2]}.

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (also known as 2-Chlorohomoveratrylamine) is one such derivative[3]. Its unique substitution pattern—a chlorine atom at the 2-position and two methoxy groups at the 3- and 4-positions—distinguishes it from more commonly known psychoactive phenethylamines like the "2C-x" series, which typically feature methoxy groups at the 2- and 5-positions[4][5]. This structural distinction is critical, as it significantly influences the molecule's interaction with biological targets.

The compound's phenethylamine backbone provides a clear structural mimicry of dopamine, suggesting a potential for interaction with the dopaminergic system[4]. The chloro and dimethoxy substitutions further modulate its properties. The chloro group at the 2-position increases lipophilicity, which may enhance its ability to cross the blood-brain barrier, while the methoxy groups influence the molecule's electronic distribution and receptor recognition capabilities[4]. This guide will dissect these structural nuances to provide a clear understanding of the compound's synthesis, properties, and potential pharmacological significance.

Chemical Identity and Physicochemical Properties

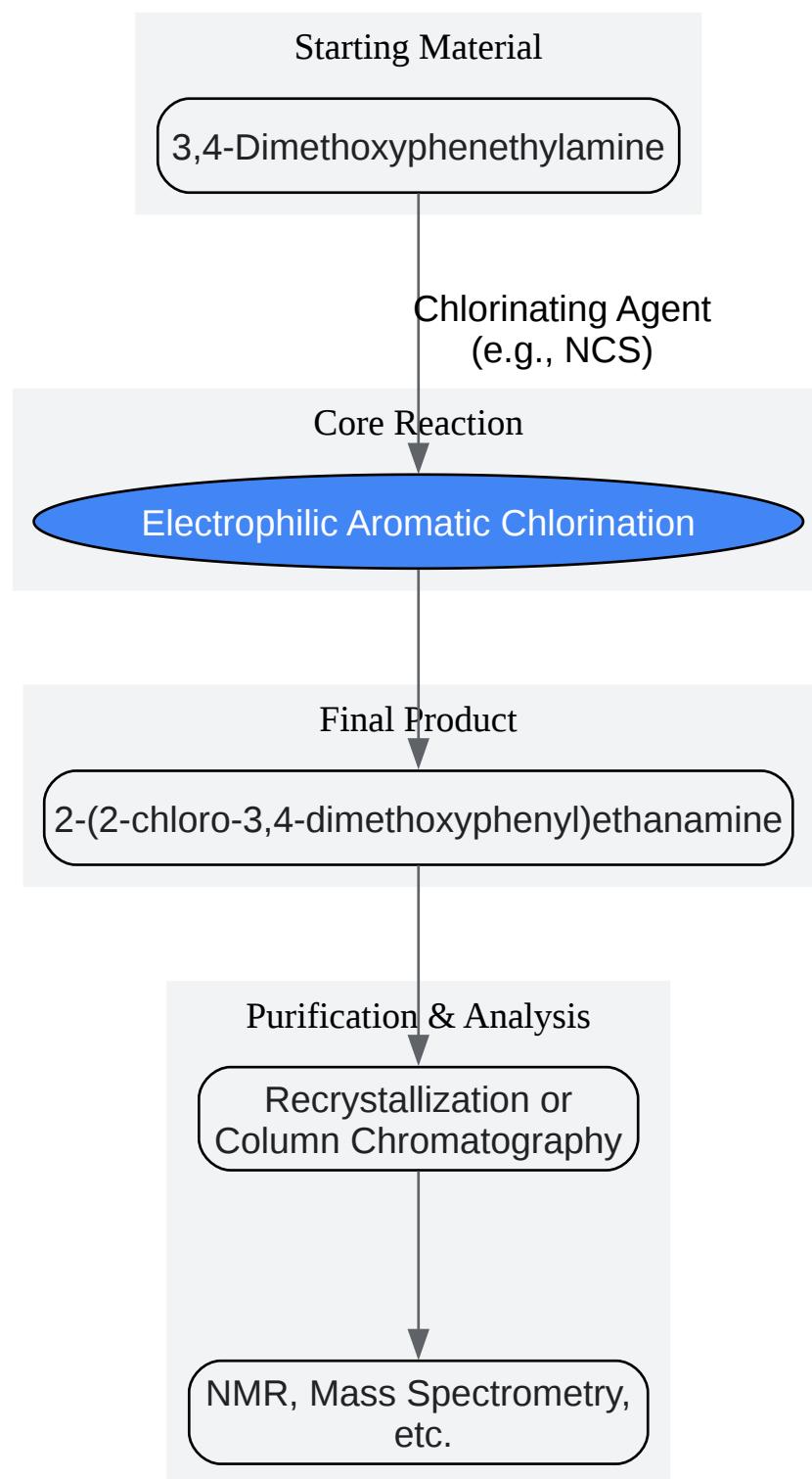
A precise understanding of a compound's physical and chemical properties is fundamental for any research application, from designing synthesis protocols to interpreting biological data.

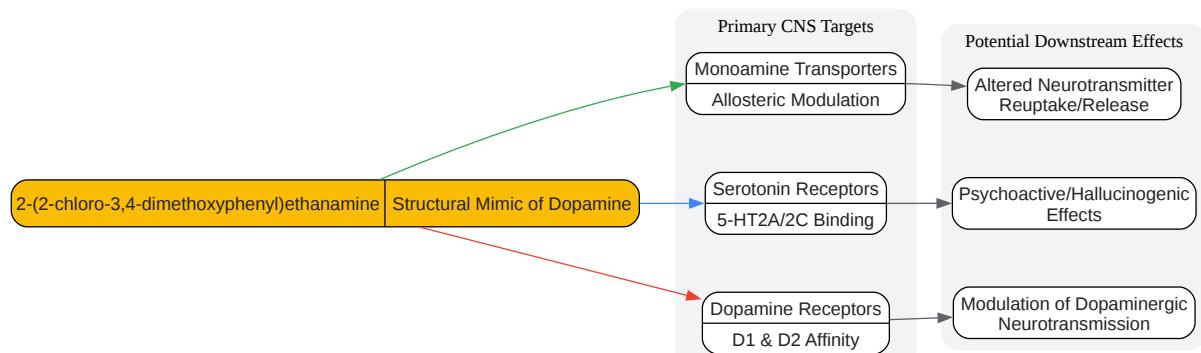
Property	Value	Source
IUPAC Name	2-(2-chloro-3,4-dimethoxyphenyl)ethanamine	[3]
Synonyms	2-Chlorohomoveratrylamine, 2-Chloro-3,4-dimethoxyphenethylamine	[3] [6]
CAS Number	67287-36-9	[3] [6]
Molecular Formula	C ₁₀ H ₁₄ CINO ₂	[4] [6]
Molecular Weight	215.67 g/mol	[3] [4]
Boiling Point	307.7°C at 760 mmHg	[6]
Density	1.16 g/cm ³	[6]
SMILES	COCl=C(C(=C(C=C1)CCN)Cl)OC	[3] [6]
InChIKey	YTKGUKHQYUHYTQ-UHFFFAOYSA-N	[3] [6]

Synthesis and Characterization

The synthesis of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** can be approached from several precursors, typically involving the functionalization of a dimethoxybenzene ring. The choice of pathway often depends on the availability of starting materials and the desired scale of production. A common strategy involves the chlorination of a pre-existing phenethylamine.

The introduction of the chlorine atom is achieved via electrophilic aromatic substitution. The selection of the chlorinating agent is critical; a mild agent is preferred to prevent unwanted side reactions or degradation of the electron-rich, methoxy-substituted ring. Following the reaction, purification is essential to isolate the target compound from unreacted starting materials and byproducts. This is typically accomplished through recrystallization or column chromatography, with the final product's identity and purity confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).





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Caption: Predicted pharmacological interaction map of the title compound.

Dopamine Receptor Modulation

The core phenethylamine structure of the compound is a direct analog of dopamine, suggesting a natural affinity for dopamine receptors.^[4] Research indicates that it binds to dopamine receptors, particularly within the D2 family, although with lower potency than highly selective ligands.^[4] The interaction is believed to contribute to its potential applications in neurological conditions associated with dopamine system dysfunction.^[4] The 3,4-dimethoxy pattern is crucial for this activity, while the 2-chloro substituent enhances lipophilicity, which may facilitate its passage into the central nervous system.^[4]

Serotonin 5-HT₂ Receptor Interactions

Many psychoactive phenethylamines exert their effects through agonism at serotonin 5-HT_{2A} and 5-HT_{2C} receptors.^{[7][8]} It is reported that **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** also possesses binding affinity for these receptors.^[4] The 2-chloro substitution appears to be a key feature, potentially enhancing binding affinity compared to unsubstituted analogs.^[4] This

interaction is significant as it links the compound to the mechanisms of classic hallucinogens and suggests a potential for psychoactive effects.

Allosteric Modulation of Monoamine Transporters

Beyond direct receptor binding, the compound may also interact with monoamine transporters through allosteric modulation.^[4] This mechanism involves binding to a site on the transporter protein that is distinct from the primary substrate binding site, thereby influencing the reuptake and release of neurotransmitters like dopamine and serotonin.^[4] This more subtle mechanism of action could contribute significantly to its overall neurological effects.

Structural Context: Comparison with 2C-C

To fully appreciate the unique nature of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**, it is instructive to compare it with its more famous positional isomer, 4-chloro-2,5-dimethoxyphenethylamine, commonly known as 2C-C.^{[9][10][11]}

Caption: Structural and functional comparison with key related molecules.

While both molecules share the same molecular formula ($C_{10}H_{14}ClNO_2$), the arrangement of substituents on the phenyl ring is different.^{[4][11]} This seemingly minor change has profound pharmacological consequences:

- The 2C-x Series: The 2,5-dimethoxy substitution pattern is a hallmark of the 2C-x family, which are known primarily as potent serotonin 5-HT_{2A} receptor agonists with pronounced psychedelic effects.^{[5][7]} 2C-C fits this profile, though it is considered one of the gentler members of the family.^[10]
- The 3,4-dimethoxy Pattern: This pattern, found in the title compound, is characteristic of dopamine-related molecules like homoveratrylamine (3,4-dimethoxyphenethylamine).^{[2][12]} This suggests that its primary pharmacology may be more aligned with the dopaminergic system.

Therefore, while **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** may possess some serotonergic activity, its core profile is likely dominated by its interactions with the dopamine system, distinguishing it significantly from its 2C-C isomer.

Toxicology, Safety, and Legal Status

There is a lack of specific toxicological data for **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine**. However, the safety profiles of related compounds provide cause for caution.

- Neurotoxicity: High doses of the related compound 2C-C have been shown to induce neurotoxicity in rodents, potentially mediated by neuroinflammation.[9][11]
- Abuse Potential: Studies on 2C-C also indicate a potential for abuse by affecting dopaminergic signaling pathways.[9][11]
- NBOMe Derivatives: The "NBOMe" class of drugs, which are N-benzyl derivatives of the 2C-x family, are known for their life-threatening toxicity, including cardiotoxic and neurotoxic effects.[8][13][14] For instance, 25C-NBOMe is the N-(2-methoxybenzyl) derivative of 2C-C and is a potent 5-HT_{2A} agonist with a significant risk of overdose.[13][15][16]

Legal Status: The legal status of **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** is not explicitly defined in many jurisdictions. However, its structural isomer, 2C-C (2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine), is a Schedule I controlled substance in the United States.[17][18] Its derivatives, like 25C-NBOMe, are also controlled.[13][19] Given these precedents, the title compound could potentially be considered an analogue under laws like the Federal Analogue Act in the US.

Experimental Protocol: Synthesis

The following is a representative laboratory-scale synthesis protocol. Note: This procedure should only be carried out by qualified professionals in a properly equipped laboratory, adhering to all safety regulations.

Objective: To synthesize **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** from 3,4-dimethoxyphenethylamine.

Materials:

- 3,4-Dimethoxyphenethylamine

- N-Chlorosuccinimide (NCS)
- Acetonitrile (anhydrous)
- Hydrochloric acid (HCl) in diethyl ether
- Sodium bicarbonate (NaHCO₃)
- Sodium sulfate (Na₂SO₄)
- Dichloromethane (DCM)
- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3,4-dimethoxyphenethylamine in anhydrous acetonitrile.
- Chlorination: Cool the solution in an ice bath to 0°C. Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The choice of NCS as a chlorinating agent provides a controlled source of electrophilic chlorine, minimizing over-chlorination.
- Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane (DCM).
- Purification (Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase product.

- Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. This step is crucial for separating the desired 2-chloro product from other positional isomers and unreacted starting material.
- Salt Formation (Optional): For improved stability and handling, the purified freebase can be converted to its hydrochloride salt. Dissolve the purified oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
- Final Product Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **2-(2-chloro-3,4-dimethoxyphenyl)ethanamine** hydrochloride as a solid.
- Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is a compound of significant scientific interest, positioned at the intersection of dopamine modulation and serotonergic activity. Its unique substitution pattern differentiates it from the classic 2C-x psychedelics, pointing towards a pharmacological profile that may be more heavily influenced by the dopaminergic system. While its structural similarity to dopamine suggests potential as a lead compound for neurological therapeutics, its relation to psychoactive phenethylamines necessitates a thorough evaluation of its safety, toxicity, and abuse potential.

Future research should focus on a comprehensive pharmacological characterization, including receptor binding affinities and functional assays for a full panel of dopamine and serotonin receptors. In vivo studies in animal models are required to elucidate its behavioral effects and to rigorously assess its neurotoxic potential and therapeutic index. Such data will be invaluable in determining whether this molecule is a promising therapeutic lead or a compound of toxicological concern.

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